PI3K-IN-30 -

PI3K-IN-30

Catalog Number: EVT-10988647
CAS Number:
Molecular Formula: C20H25F2N7O3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphatidylinositol 3-kinase inhibitor 30, commonly referred to as PI3K-IN-30, is a compound that has garnered attention in the field of cancer research due to its potential as a therapeutic agent targeting the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular functions, including growth, metabolism, and survival, and its dysregulation is often implicated in cancer progression.

Source

PI3K-IN-30 is synthesized through organic chemistry methods that involve the modification of existing chemical structures known to inhibit phosphatidylinositol 3-kinase activity. The compound has been developed as part of a broader effort to create selective inhibitors that can effectively target different isoforms of phosphatidylinositol 3-kinases.

Classification

PI3K-IN-30 belongs to a class of small molecule inhibitors specifically designed to inhibit the activity of phosphatidylinositol 3-kinases. These inhibitors are classified based on their structural characteristics and their mechanism of action on the enzymatic activity of phosphatidylinositol 3-kinases.

Synthesis Analysis

Methods

The synthesis of PI3K-IN-30 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further chemical modifications.
  2. Reaction Conditions: Various solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are employed, often in combination with catalysts like palladium complexes to facilitate cross-coupling reactions.
  3. Yield Optimization: The reaction conditions are optimized to maximize the yield of the desired product while minimizing by-products. For example, using specific ratios of solvents can significantly enhance the efficiency of the reaction.

Technical Details

The synthesis may involve techniques such as Suzuki cross-coupling reactions or other coupling strategies that allow for the introduction of aromatic or heteroaromatic groups, which are essential for the compound's biological activity .

Molecular Structure Analysis

Structure

The molecular structure of PI3K-IN-30 features a core framework that is characteristic of phosphatidylinositol 3-kinase inhibitors. This typically includes:

  • Aromatic Rings: These provide necessary interactions with the enzyme's active site.
  • Functional Groups: Such as morpholine or other nitrogen-containing moieties that enhance solubility and binding affinity.

Data

The precise molecular formula and molecular weight can be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

PI3K-IN-30 undergoes specific chemical reactions that are critical for its function as an inhibitor:

  1. Enzyme Inhibition: The compound binds to the active site of phosphatidylinositol 3-kinase, preventing substrate phosphorylation.
  2. Cellular Assays: The efficacy of PI3K-IN-30 is often evaluated in vitro using cancer cell lines to assess its ability to inhibit downstream signaling pathways, such as those involving protein kinase B (AKT) and mammalian target of rapamycin (mTOR) .

Technical Details

The inhibition kinetics can be characterized using various biochemical assays, including fluorescence resonance energy transfer (FRET) assays and western blotting techniques to measure phosphorylation levels of key signaling proteins.

Mechanism of Action

Process

The mechanism by which PI3K-IN-30 exerts its inhibitory effects involves:

  1. Binding Affinity: The compound binds selectively to specific isoforms of phosphatidylinositol 3-kinase, disrupting its normal function.
  2. Downstream Effects: Inhibition leads to decreased phosphorylation of AKT and subsequent downstream targets, ultimately affecting cell proliferation and survival pathways .

Data

Quantitative analyses often reveal IC50 values, indicating the concentration required for half-maximal inhibition, which provides insights into the potency of PI3K-IN-30 compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

PI3K-IN-30 is typically characterized by:

  • Solubility: Good solubility in organic solvents, which facilitates its use in biochemical assays.
  • Stability: Stability under physiological conditions is crucial for its application in biological studies.

Chemical Properties

The chemical properties include:

  • Reactivity: The presence of functional groups allows for potential modifications that can enhance efficacy or selectivity.
  • Molecular Interactions: The ability to form hydrogen bonds and π–π interactions with target proteins contributes to its inhibitory action.

Relevant data on these properties can be derived from experimental studies and computational modeling approaches .

Applications

Scientific Uses

PI3K-IN-30 has several applications in scientific research:

  1. Cancer Research: As an inhibitor of the phosphatidylinositol 3-kinase pathway, it is used to study cancer cell metabolism and proliferation mechanisms.
  2. Drug Development: Its structure serves as a lead compound for developing more potent and selective inhibitors targeting various isoforms of phosphatidylinositol 3-kinases.
  3. Biochemical Assays: Utilized in assays designed to evaluate the role of phosphatidylinositol 3-kinase in different cellular processes, including autophagy and cell cycle regulation .
Introduction to PI3K Signaling in Oncogenesis

Role of Class I Phosphoinositide 3-Kinase isoforms in signal transduction networks

Class I Phosphoinositide 3-Kinases are heterodimeric lipid kinases comprising a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit (e.g., p85α, p85β, p55γ). These isoforms serve as critical signaling hubs, integrating inputs from receptor tyrosine kinases, G protein-coupled receptors, and oncogenes like Rat sarcoma [1] [5]. Upon activation, they catalyze phosphorylation of phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, a lipid second messenger that recruits pleckstrin homology domain-containing effectors to the plasma membrane [2] [6]. Key downstream effectors include:

  • Protein Kinase B/Akt: Central regulator of cell survival and metabolism, activated via phosphorylation by phosphoinositide-dependent kinase 1 and mammalian target of rapamycin complex 2 [1] [4]
  • Bruton tyrosine kinase: Critical for B-cell receptor signaling in hematological malignancies [6]
  • Rac guanine nucleotide exchange factors: Mediators of cytoskeletal reorganization and cell motility [6]

Isoform-specific functions have been characterized through genetic models: p110α mediates insulin and growth factor signaling; p110β responds to G protein-coupled receptor activation; p110δ and p110γ are enriched in leukocytes and drive immune cell function [1] [3]. Structural analyses reveal that helical, kinase, and Ras-binding domains regulate catalytic activity and membrane association. For example, p110α mutations in the helical domain (e.g., Glu545Lys) reduce inhibitory interactions with p85, while kinase domain mutations (e.g., His1047Arg) enhance membrane binding [2] [5].

Table 1: Class I Phosphoinositide 3-Kinase Isoforms and Their Functional Roles

IsoformGeneRegulatory PartnersPrimary Activation MechanismsTissue Distribution
p110αPIK3CAp85α, p85β, p55γReceptor tyrosine kinasesUbiquitous
p110βPIK3CBp85α, p85βG protein-coupled receptors, Receptor tyrosine kinasesUbiquitous
p110δPIK3CDp85α, p85βImmune receptor signalingLeukocytes
p110γPIK3CGp101, p87G protein-coupled receptorsLeukocytes, Heart, Pancreas

Mechanisms of Phosphoinositide 3-Kinase pathway dysregulation in human malignancies

Dysregulation occurs through multiple genetic and epigenetic mechanisms across diverse cancers. The most prevalent alterations include:

PIK3CA mutations: Present in 10-30% of solid tumors, with hotspot mutations (Glu542Lys, Glu545Lys, His1047Arg) clustering in exons 9 and 20. These mutations confer constitutive lipid kinase activity through distinct mechanisms: helical domain mutations disrupt inhibitory p85-p110 interactions, while kinase domain mutations enhance membrane localization [1] [2] [4]. Mutant p110α exhibits oncogenicity in transgenic models, inducing breast adenocarcinomas and invasive endometrial carcinoma [5]. Notably, concurrent helical and kinase domain mutations synergistically enhance pathway activation and tumorigenesis [2] [4].

PTEN inactivation: The phosphatase and tensin homolog deleted on chromosome 10 tumor suppressor antagonizes Phosphoinositide 3-Kinase by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate. Loss-of-function mutations, deletions, or epigenetic silencing occur in glioblastoma (60-70%), endometrial carcinoma (50%), and prostate cancer (20-30%) [1] [4] [8]. PTEN haploinsufficiency is sufficient to elevate phosphatidylinositol-3,4,5-trisphosphate levels and promote tumorigenesis in murine models [1] [8]. Dimeric PTEN complexes exhibit superior lipid phosphatase activity compared to monomers, and their disruption represents a key oncogenic mechanism [2].

Regulatory subunit alterations: PIK3R1 mutations occur in endometrial cancer (20-40%) and glioblastoma (10%), predominantly truncating variants that disrupt p85α's inhibitory function and release p110 constitutive activity [5] [9]. These mutations activate phosphoinositide 3-kinase independently of receptor engagement.

Receptor tyrosine kinase amplification: Human epidermal growth factor receptor 2 overexpression in breast cancer (20-30%) and epidermal growth factor receptor amplification in glioblastoma (40-60%) drive ligand-independent phosphoinositide 3-kinase activation [4] [9]. Insulin receptor substrate 1 phosphorylation downstream of insulin-like growth factor 1 receptor provides additional docking sites for p85 recruitment [9].

Table 2: Prevalence of Phosphoinositide 3-Kinase Pathway Alterations in Select Cancers

Cancer TypePIK3CA Mutation FrequencyPTEN Loss FrequencyPIK3R1 Mutation FrequencyReceptor Tyrosine Kinase Amplification
Breast Cancer25-40%30-40%5-10%Human epidermal growth factor receptor 2 (20-30%)
Endometrial Carcinoma30-50%40-50%20-40%Fibroblast growth factor receptor 2 (10-15%)
Glioblastoma10-15%60-70%10%Epidermal growth factor receptor (40-60%)
Colorectal Cancer15-30%20-30%5%Epidermal growth factor receptor (5-10%)

Phosphoinositide 3-Kinase as a master regulator of cancer cell proliferation and survival

The phosphoinositide 3-kinase-protein kinase B-mammalian target of rapamycin axis coordinates fundamental oncogenic processes through its downstream effectors:

Cell cycle progression: Protein kinase B phosphorylates cyclin-dependent kinase inhibitors p21 and p27, promoting their cytoplasmic sequestration and proteasomal degradation. This relieves inhibition of cyclin-dependent kinases 4/6 and facilitates G1/S transition [4] [8]. Concurrently, mammalian target of rapamycin complex 1 upregulates cyclin D1 translation and inhibits autophagy, providing bioenergetic support for proliferation [4] [6].

Metabolic reprogramming: Protein kinase B stimulates glucose uptake via glucose transporter 4 translocation and activates hexokinase and phosphofructokinase, increasing glycolytic flux (Warburg effect) [6] [8]. Mammalian target of rapamycin complex 1 promotes de novo lipid synthesis through sterol regulatory element-binding protein 1 activation and regulates mitochondrial biogenesis [4] [8].

Survival signaling: Protein kinase B directly phosphorylates pro-apoptotic proteins BAD and caspase-9, inactivating them, while activating nuclear factor kappa B-mediated transcription of anti-apoptotic genes like B-cell lymphoma 2 and X-linked inhibitor of apoptosis [4] [8]. Forkhead box O transcription factors are excluded from the nucleus via protein kinase B-dependent phosphorylation, suppressing expression of death receptors and Bim [1] [4].

Therapeutic resistance: Pathway hyperactivation confers resistance to chemotherapy, radiation, and targeted agents through multiple mechanisms, including enhanced DNA damage repair, upregulation of drug efflux pumps, and evasion of apoptosis [8] [10]. Protein kinase B-mediated phosphorylation of mouse double minute 2 homolog enhances p53 degradation, reducing chemotherapy sensitivity [8]. Mammalian target of rapamycin complex 1 upregulates hypoxia-inducible factor 1α under normoxic conditions, promoting angiogenesis and metastasis [4] [6].

MicroRNA crosstalk: Phosphoinositide 3-Kinase signaling is modulated by microRNA networks. For example, phosphatase and tensin homolog is targeted by microRNA-21, microRNA-22, and microRNA-205, while phosphoinositide 3-Kinase regulatory subunits are regulated by microRNA-126 [8]. Conversely, forkhead box O proteins transcribe microRNA clusters that target receptor tyrosine kinases, forming feedback loops [8].

Properties

Product Name

PI3K-IN-30

IUPAC Name

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-methoxyethyl)amino]ethanol

Molecular Formula

C20H25F2N7O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C20H25F2N7O3/c1-31-11-7-27(6-10-30)18-24-19(28-8-12-32-13-9-28)26-20(25-18)29-15-5-3-2-4-14(15)23-17(29)16(21)22/h2-5,16,30H,6-13H2,1H3

InChI Key

DTTGBWQUOGWGMZ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCO)C1=NC(=NC(=N1)N2CCOCC2)N3C4=CC=CC=C4N=C3C(F)F

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